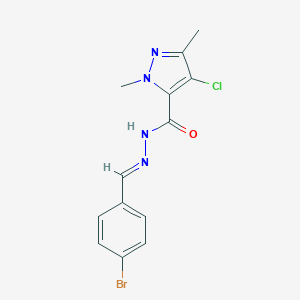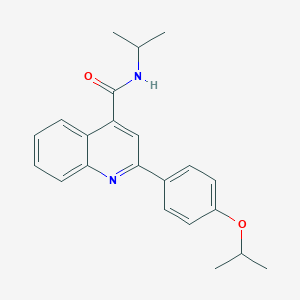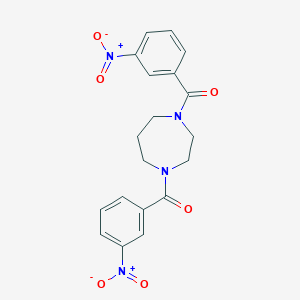![molecular formula C15H17ClN4O2 B445482 5-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide](/img/structure/B445482.png)
5-chloro-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chloro-substituted benzene ring, a methoxy group, and a pyrazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide typically involves the following steps:
Formation of the Hydrazide: The starting material, 5-chloro-2-methoxybenzoic acid, is converted to its corresponding hydrazide by reacting with hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Controlled Reaction Conditions: Maintaining precise temperatures and reaction times to maximize the conversion rate.
Purification Steps: Utilizing recrystallization or chromatographic techniques to purify the final product.
化学反应分析
Types of Reactions
5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide has been studied for its potential antimicrobial and antifungal properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, targeting specific pathways involved in these diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile building block in chemical manufacturing.
作用机制
The mechanism by which 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide exerts its effects involves interaction with specific molecular targets. For instance:
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Action: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
相似化合物的比较
Similar Compounds
5-chloro-2-methoxybenzohydrazide: Lacks the pyrazole moiety, making it less versatile in chemical reactions.
N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide: Similar structure but without the chloro substitution, affecting its reactivity and biological activity.
Uniqueness
5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide is unique due to the combination of its chloro, methoxy, and pyrazole groups. This combination enhances its chemical reactivity and broadens its range of biological activities compared to similar compounds.
This detailed overview provides a comprehensive understanding of 5-chloro-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methoxybenzohydrazide, highlighting its synthesis, reactions, applications, and unique properties
属性
分子式 |
C15H17ClN4O2 |
|---|---|
分子量 |
320.77g/mol |
IUPAC 名称 |
5-chloro-N-[(Z)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H17ClN4O2/c1-4-20-10(2)11(9-18-20)8-17-19-15(21)13-7-12(16)5-6-14(13)22-3/h5-9H,4H2,1-3H3,(H,19,21)/b17-8- |
InChI 键 |
QPDFTLPGGXEHDG-IUXPMGMMSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC)C |
手性 SMILES |
CCN1C(=C(C=N1)/C=N\NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
规范 SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=C(C=CC(=C2)Cl)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(5-bromo-2-thienyl)propylidene]-2-(3-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B445399.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B445401.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-2-furamide](/img/structure/B445402.png)


![2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-4-{3-[(2,3-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445405.png)
![2-{[2-(4-bromophenyl)quinolin-4-yl]carbonyl}-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B445407.png)
![ethyl 2-({[4-({(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445410.png)

![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-methoxybenzohydrazide](/img/structure/B445415.png)


![N'-[4-(methylsulfanyl)benzylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B445421.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B445422.png)
